Yoduro de rubidio

Descripción general

Descripción

Rubidium iodide, also known as Rubidium iodide, is a useful research compound. Its molecular formula is RbI and its molecular weight is 212.372 g/mol. The purity is usually 95%.

BenchChem offers high-quality Rubidium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rubidium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Celdas Solares de Perovskita

El yoduro de rubidio se utiliza como aditivo en las celdas solares de perovskita de estaño y plomo para reducir las pérdidas de recombinación y aumentar la vida útil del portador . La adición de RbI mejora las propiedades optoelectrónicas de las perovskitas mixtas de estaño y plomo, que son cruciales para el desarrollo de células solares tándem de todo perovskita de alta eficiencia. Este enfoque conduce a una reducción significativa en la densidad de defectos y un aumento en la conductividad electrónica, lo que resulta en un voltaje de circuito abierto mejorado y una eficiencia general de la célula .

Mejora del Dispositivo Optoelectrónico

En el ámbito de los materiales de perovskita de haluro, el dopaje con metales alcalinos como el this compound ha mostrado resultados prometedores . El dopaje con RbI puede conducir a una mejor morfología, migración iónica suprimida, reducción de la recombinación no radiativa, pasivación de defectos de volumen e interfaz y mayor estabilidad térmica. Estas mejoras son vitales para la eficiencia y estabilidad de dispositivos como LED, fotodetectores, láseres y células solares .

Generadores Termoeléctricos

El this compound encuentra aplicación en generadores termoeléctricos que operan según el principio magnetohidrodinámico . Estos generadores convierten la energía térmica directamente en energía eléctrica y son útiles en la generación de energía donde los métodos tradicionales no son viables.

Enfriamiento Láser

En el campo del enfriamiento láser, el RbI se utiliza para lograr la condensación de Bose-Einstein . Este proceso implica enfriar un grupo de átomos a temperaturas muy cercanas al cero absoluto, creando un nuevo estado de la materia. El this compound juega un papel en la manipulación de los estados atómicos necesarios para este proceso.

Relojes Atómicos

Relojes atómicos: , que son los dispositivos de cronometraje más precisos, utilizan this compound por sus propiedades de estructura hiperfina . Estos relojes son esenciales en los sistemas GPS, la investigación científica y para mantener la precisión de los estándares internacionales de tiempo.

Sistemas GPS

El this compound se utiliza en sistemas GPS para producir una 'frecuencia primaria' que es crucial para la precisión de la información de posicionamiento . La estabilidad y precisión proporcionadas por RbI contribuyen a la confiabilidad de la tecnología GPS.

Producción de Vidrio Especial

En la fabricación de vidrio especial, el this compound se utiliza para impartir propiedades únicas, como una mejor durabilidad y características ópticas especializadas . Este tipo de vidrio se utiliza a menudo en aplicaciones de alta tecnología, incluidos ciertos tipos de lentes e instrumentos científicos.

Contadores de Centelleo de Cristal

El this compound también se emplea en la producción de contadores de centelleo de cristal . Estos dispositivos se utilizan para detectar y medir la radiación ionizante mediante la producción y medición de destellos de luz (centelleos) que ocurren cuando la radiación interactúa con ciertos materiales.

Direcciones Futuras

Recent research has shown that Rubidium iodide can be used as an additive for methylammonium-free Sn-Pb perovskites, which has resulted in an improvement in conversion efficiencies and stability . Another study suggests that the effect of alkali metal incorporation on the efficiency and stability of halide perovskite materials should be further investigated via in-situ characterization methods .

Mecanismo De Acción

Target of Action

Rubidium iodide (RbI) is a salt of rubidium and iodine . It is a white solid with a melting point of 642 °C Rubidium ions (rb+) can replace potassium ions (k+) in biological systems due to their similar biochemical properties .

Mode of Action

It is known that rubidium reacts violently with halogens, including iodine, to form rubidium iodide . This reaction can be represented as: 2Rb + I2 → 2RbI .

Biochemical Pathways

Rubidium ions can act as a tracer of potassium ions transport routes in biological systems . This suggests that rubidium iodide could potentially affect biochemical pathways involving potassium.

Pharmacokinetics

It is known that rubidium iodide is easily soluble in water, liquid ammonia, sulfuric acid, rbi·6nh3, and rbi·3so2 . This solubility could potentially influence its bioavailability.

Result of Action

One study suggests that rubidium iodide can reduce recombination losses and increase carrier lifetime in perovskite films .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium iodide. For instance, rubidium iodide will discolor when exposed to light or air . Furthermore, it emits toxic vapors when heated .

Análisis Bioquímico

Biochemical Properties

Rubidium iodide plays a role in biochemical reactions due to its similarity to potassium ions. It can interact with enzymes, proteins, and other biomolecules that typically interact with potassium ions. For example, rubidium ions can replace potassium ions in the sodium-potassium pump (Na/K-ATPase), which is crucial for maintaining cellular ion balance . This interaction can affect the activity of the pump and subsequently influence cellular processes that depend on ion gradients.

Cellular Effects

Rubidium iodide influences various types of cells and cellular processes. By replacing potassium ions in the sodium-potassium pump, rubidium ions can alter cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in cell function, including alterations in membrane potential, nutrient uptake, and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of rubidium iodide involves its ability to mimic potassium ions. Rubidium ions can bind to the same sites as potassium ions on enzymes and transporters, leading to similar but not identical effects. For instance, rubidium ions can inhibit or activate enzymes that are regulated by potassium ions, resulting in changes in enzyme activity and gene expression . Additionally, rubidium ions can affect the binding interactions with other biomolecules, influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rubidium iodide can change over time. The stability and degradation of rubidium iodide can impact its long-term effects on cellular function. Studies have shown that rubidium iodide can remain stable under certain conditions, but its effects on cells may diminish over time due to degradation or changes in cellular uptake . Long-term exposure to rubidium iodide can lead to alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of rubidium iodide vary with different dosages in animal models. At low doses, rubidium iodide can mimic the effects of potassium ions without causing significant toxicity. At high doses, rubidium iodide can lead to toxic effects, including disruptions in cellular ion balance and adverse effects on organ function . Threshold effects have been observed, where the impact of rubidium iodide becomes more pronounced at higher concentrations.

Metabolic Pathways

Rubidium iodide is involved in metabolic pathways that are typically regulated by potassium ions. It can interact with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels . For example, rubidium ions can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Rubidium iodide is transported and distributed within cells and tissues through mechanisms similar to those of potassium ions. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of rubidium iodide can affect its activity and function, influencing cellular processes such as ion balance and nutrient uptake.

Subcellular Localization

The subcellular localization of rubidium iodide is influenced by its interactions with targeting signals and post-translational modifications. Rubidium ions can be directed to specific compartments or organelles within the cell, affecting their activity and function . For example, rubidium ions can accumulate in mitochondria, where they can influence energy production and metabolic processes.

Propiedades

IUPAC Name |

rubidium(1+);iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Rb/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBYPSJBBQSOU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

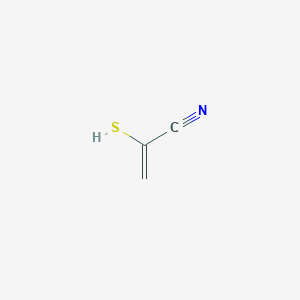

Canonical SMILES |

[Rb+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbI, IRb | |

| Record name | rubidium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880081 | |

| Record name | Rubidium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.372 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-29-6 | |

| Record name | Rubidium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium iodide (RbI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18CYW0VL2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

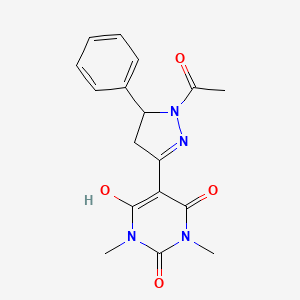

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)

![2-[[3-[2-(dimethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1230202.png)

![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)